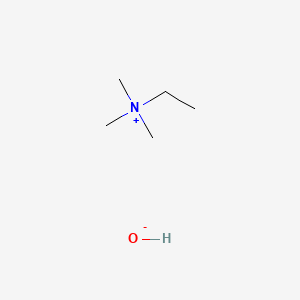
(S)-3-Hydroxybutyric acid
Overview
Description
L-Hydroxybutyric acid, also known as 3-hydroxybutyric acid, is an organic compound with the chemical formula C4H8O3. It is a beta hydroxy acid and a chiral compound with two enantiomers: D-3-hydroxybutyric acid and L-3-hydroxybutyric acid. This compound is significant in human metabolism as it is one of the primary ketone bodies produced during fatty acid oxidation .
Scientific Research Applications
L-Hydroxybutyric acid has numerous applications in scientific research:
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Hydroxybutyric acid can be synthesized through various methods. One common synthetic route involves the reduction of ethyl acetoacetate using sodium borohydride in methanol, followed by acid hydrolysis to yield L-3-hydroxybutyric acid . Another method involves the microbial fermentation of glucose using specific strains of bacteria such as Bacillus cereus .
Industrial Production Methods
Industrial production of L-Hydroxybutyric acid often involves microbial fermentation. For instance, Bacillus cereus strain SH-02 can produce polyhydroxybutyrate (PHB), which can be hydrolyzed to yield L-Hydroxybutyric acid . The fermentation process is optimized using response surface methodology to maximize yield.
Chemical Reactions Analysis
Types of Reactions
L-Hydroxybutyric acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to acetoacetate by enzymes such as β-hydroxybutyrate dehydrogenase.
Reduction: It can be reduced to butyrate under specific conditions.
Substitution: It can undergo esterification to form various esters.
Common Reagents and Conditions
Oxidation: Common reagents include NAD+ and β-hydroxybutyrate dehydrogenase.
Reduction: Sodium borohydride in methanol is commonly used.
Esterification: Acid catalysts such as sulfuric acid are used to form esters.
Major Products
Oxidation: Acetoacetate
Reduction: Butyrate
Esterification: Various esters of L-Hydroxybutyric acid
Mechanism of Action
L-Hydroxybutyric acid exerts its effects primarily through its role as a ketone body. It is metabolized in the liver from fatty acids and ketogenic amino acids. The compound acts as an agonist at hydroxycarboxylic acid receptor 2 (HCA2), influencing lipid metabolism and energy homeostasis . It also inhibits histone deacetylases, thereby regulating gene expression .
Comparison with Similar Compounds
L-Hydroxybutyric acid can be compared with other hydroxybutyric acids:
α-Hydroxybutyric acid: Differentiated by the position of the hydroxyl group on the carbon chain.
β-Hydroxybutyric acid: Another name for L-Hydroxybutyric acid.
γ-Hydroxybutyric acid (GHB): Known for its use as a therapeutic drug and its role in the central nervous system.
L-Hydroxybutyric acid is unique due to its role in human metabolism as a ketone body and its therapeutic potential in various medical conditions.
Properties
IUPAC Name |
(3S)-3-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3/c1-3(5)2-4(6)7/h3,5H,2H2,1H3,(H,6,7)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBMMWSBFZVSSR-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80904613 | |
| Record name | (S)-3-Hydroxybutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80904613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (S)-3-Hydroxybutyric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000442 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
6168-83-8 | |
| Record name | L-3-Hydroxybutyric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6168-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxybutanoic acid, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006168838 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-3-Hydroxybutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80904613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-3-hydroxybutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.646 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-HYDROXYBUTANOIC ACID, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VK6OM9M3WP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (S)-3-Hydroxybutyric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000442 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
45 - 48 °C | |
| Record name | (S)-3-Hydroxybutyric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000442 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: (S)-3-Hydroxybutanoic acid has the molecular formula C4H8O3 and a molecular weight of 104.10 g/mol.
A: Atactic poly[(R,S)-3-hydroxybutanoic acid], synthesized with varying enantiomeric ratios, displays a lower melting point compared to the purely isotactic poly[(R)-3-hydroxybutanoic acid]. This melting point reduction becomes more pronounced as the proportion of the (S)-enantiomer increases. []
A: Studies suggest that dicarboxylic acids like tartaric acid are more effective than monocarboxylic acids like (S)-3-hydroxybutanoic acid in directing enantioselectivity. This is likely because dicarboxylic acids can form two weak bonds with the substrate, leading to a more defined orientation on the catalyst surface. []
A: Yes, research demonstrates that by chemically bonding (2,4-dichlorophenoxy) acetic acid (2,4-D) to biodegradable (R,S)-3-hydroxybutanoic acid oligomers, a controlled release herbicidal formulation can be achieved. This formulation shows promise in reducing environmental pollution and worker exposure compared to traditional 2,4-D formulations. []
ANone: Several techniques prove valuable, including:
- Electrospray Ionization Mass Spectrometry (ESI-MS): This technique allows for the determination of molecular weight distributions and end-group analysis of a-PHB telechelics. [, ]
- Electrospray Ionization Tandem Mass Spectrometry (ESI-ITMS): Useful for analyzing the sequence distribution and microstructure of copolymers like poly[(R,S)-3-hydroxybutanoic acid-co-L-lactide]. []
- Nuclear Magnetic Resonance (NMR): Provides information on the structure and composition of polymers and oligomers. [, , ]
A: Research indicates that these polymers are indeed susceptible to biodegradation in both enzymatic and seawater environments. []
ANone: Several approaches exist:
- Enantioselective Microbial Reduction: Baker's yeast can be employed for the industrial-scale production of enantiomerically pure (S)-3-hydroxybutanoic acid ethyl ester. []
- Chemical Synthesis from (R)-3-hydroxybutanoic acid: A multi-step synthesis involving the conversion of (R)-3-hydroxybutanoic acid to (S)-4-methyloxetan-2-one, followed by hydrolysis, can yield the (S)-enantiomer. []
- Microbial Conversion from 1,3-Butanediol: Certain yeast strains, such as Hansenula anomala IFO 0195, can enantioselectively oxidize 1,3-butanediol to (S)-(+)-3-hydroxybutanoic acid. []
A: Yes, (S)-3-hydroxybutanoic acid can be used as a chiral building block in organic synthesis. For example, it can be converted into derivatives of (R)-5-hydroxyhexanoic acid and its trifluoro analog through Kolbe electrolysis, offering versatile intermediates for synthesizing natural products and their analogs. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![12-Hydroxybenzo[a]pyrene](/img/structure/B1199512.png)











